molecular formula C4H7N5O B1207294 2,4-Diamino-6-methoxy-1,3,5-triazine CAS No. 2827-45-4

2,4-Diamino-6-methoxy-1,3,5-triazine

Cat. No.: B1207294
CAS No.: 2827-45-4
M. Wt: 141.13 g/mol
InChI Key: XVMFICQRQHBOOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-methoxy-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with methoxyamine and ammonia. The reaction is carried out in a solvent such as dioxane or dichloroethane, often under reflux conditions to ensure complete substitution . The reaction can be represented as follows:

Cyanuric chloride+Methoxyamine+AmmoniaThis compound\text{Cyanuric chloride} + \text{Methoxyamine} + \text{Ammonia} \rightarrow \text{this compound} Cyanuric chloride+Methoxyamine+Ammonia→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methoxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2,4-Diamino-6-methoxy-1,3,5-triazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-methoxy-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFICQRQHBOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182524
Record name s-Triazine, 4,6-diamino-2-methoxy-
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2827-45-4
Record name 2,4-Diamino-6-methoxy-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Methoxyguanamine
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Record name 2827-45-4
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Record name s-Triazine, 4,6-diamino-2-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-methoxy-1,3,5-triazine
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Record name 6-METHOXYGUANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental concern regarding 6-Methoxy-1,3,5-triazine-2,4-diamine?

A1: 6-Methoxy-1,3,5-triazine-2,4-diamine is a metabolite of terbumeton, a herbicide widely used in agriculture. Its extensive use has led to the contamination of surface and groundwater []. Understanding the behavior of terbumeton and its metabolites, including 6-Methoxy-1,3,5-triazine-2,4-diamine, in the environment is crucial for protecting water resources.

Q2: How does 6-Methoxy-1,3,5-triazine-2,4-diamine behave in soil?

A2: Research has shown that 6-Methoxy-1,3,5-triazine-2,4-diamine, along with other terbumeton metabolites, exhibits lower adsorption to soil compared to the parent compound, terbumeton []. This suggests that these metabolites may be more mobile in the environment and pose a greater risk of leaching into water resources. Factors like the presence of copper ions in the soil can further influence the adsorption of terbumeton and its metabolites [].

Q3: Can agricultural byproducts be used to remove 6-Methoxy-1,3,5-triazine-2,4-diamine from contaminated water?

A3: Yes, research suggests promising results using lignocellulosic substrates (LS), a byproduct of agroindustry, as a low-cost adsorbent for removing pesticides like terbumeton and its metabolites from wastewater []. Experiments demonstrated the effectiveness of LS in removing 6-Methoxy-1,3,5-triazine-2,4-diamine (referred to as desethyl terbumeton in the study) from water, highlighting its potential for cost-effective and environmentally friendly wastewater treatment [].

Q4: How does the presence of other pollutants affect the removal of 6-Methoxy-1,3,5-triazine-2,4-diamine by LS?

A4: Studies indicate that the presence of common pollutants like copper(II) and surfactants has minimal impact on the adsorption of 6-Methoxy-1,3,5-triazine-2,4-diamine by LS []. This suggests that LS can effectively remove these pesticides even in the presence of other contaminants, making it a promising solution for real-world wastewater treatment applications.

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